molecular formula C13H15ClN2 B11875785 4-Amino-5-chloro-8-methyl-2-propylquinoline CAS No. 1189105-54-1

4-Amino-5-chloro-8-methyl-2-propylquinoline

Cat. No.: B11875785
CAS No.: 1189105-54-1
M. Wt: 234.72 g/mol
InChI Key: YJHPWHMNYIJORU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-8-methyl-2-propylquinoline typically involves the reaction of appropriate quinoline derivatives with chlorinating agents and amination reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-8-methyl-2-propylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

4-Amino-5-chloro-8-methyl-2-propylquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-8-methyl-2-propylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-chloro-8-methyl-2-propylquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

CAS No.

1189105-54-1

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

5-chloro-8-methyl-2-propylquinolin-4-amine

InChI

InChI=1S/C13H15ClN2/c1-3-4-9-7-11(15)12-10(14)6-5-8(2)13(12)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16)

InChI Key

YJHPWHMNYIJORU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=CC(=C2C(=C1)N)Cl)C

Origin of Product

United States

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